

# What is the chemical structure of Coniine?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Coniine*

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## An In-depth Technical Guide to Coniine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Coniine is a potent piperidine alkaloid and neurotoxin found in several plant species, most notably poison hemlock (*Conium maculatum*).<sup>[1][2][3]</sup> Historically, it is infamous as the primary toxic component of the hemlock potion used in the execution of the philosopher Socrates.<sup>[4][5]</sup> From a chemical standpoint, coniine was the first alkaloid to be structurally characterized and chemically synthesized, marking a significant milestone in the field of organic chemistry.<sup>[1][5]</sup> This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of coniine, tailored for a scientific audience.

### Chemical Structure and Identification

Coniine, chemically known as (2S)-2-propylpiperidine, is a chiral molecule existing as two enantiomers: (S)-(+)-coniine and (R)-(-)-coniine.<sup>[1][4]</sup> The naturally occurring isomer is predominantly the (S)-(+)-enantiomer.<sup>[4][5]</sup> Both enantiomers are toxic, with the (R)-enantiomer exhibiting greater biological activity.<sup>[1]</sup>

Table 1: Chemical Identifiers for (S)-(+)-Coniine

Identifier	Value
IUPAC Name	(2S)-2-propylpiperidine[6]
CAS Number	458-88-8[3][6][7]
Molecular Formula	C <sub>8</sub> H <sub>17</sub> N[2][3][4][7]
Canonical SMILES	CCC[C@H]1CCCCN1[6]
InChI	InChI=1S/C8H17N/c1-2-5-8-6-3-4-7-9-8/h8-9H,2-7H2,1H3/t8-/m0/s1[6]
InChIKey	NDNUANOUGZGEPO-QMMMGPOBSA-N[6]

## Physicochemical Properties

Coniine is a colorless, alkaline liquid with a characteristic mousy odor.[4][6][7] It is volatile and darkens upon exposure to air and light.[4][7] Key physicochemical properties are summarized below.

Table 2: Physicochemical Properties of Coniine

Property	Value
Molar Mass	127.23 g/mol [3][4][5]
Melting Point	-2 °C[1][4][5]
Boiling Point	166-167 °C[4][5]
Density	0.844-0.848 g/cm <sup>3</sup> at 20 °C[4]
pKa	~10.7 (for the conjugate acid)[4]
Solubility	Slightly soluble in cold water (1 in 90), less soluble in hot water. Miscible with alcohol and ether.[1][6][8]
Specific Rotation ([α]D)	+8.4° (c = 4.0, in CHCl <sub>3</sub> ) for (S)-(+)-coniine[1]

## Experimental Protocols

### Synthesis of (±)-Coniine (Ladenburg Synthesis, 1886)

The first total synthesis of coniine was a landmark achievement by Albert Ladenburg.[1][9][10]

Methodology:

- Formation of 2-Methylpyridine (α-Picoline): N-methylpyridine iodide is heated to 250-300 °C, which rearranges to form 2-methylpyridine.[1][3][9]
- Knoevenagel Condensation: 2-methylpyridine is reacted with acetaldehyde in the presence of anhydrous zinc chloride to yield 2-propenylpyridine.[1][3][9] Paraldehyde, a trimer of acetaldehyde, can also be used as the acetaldehyde source.[1][9]
- Reduction: The resulting 2-propenylpyridine is reduced using metallic sodium in ethanol to yield racemic (±)-coniine.[1][3][9]
- Resolution: The racemic mixture is resolved by fractional crystallization with (+)-tartaric acid. The diastereomeric salt of (+)-coniine is less soluble and crystallizes first. Treatment of the separated salt with a base liberates the enantiopure (+)-coniine.[3][9]

### Extraction of Coniine from *Conium maculatum* (Poison Hemlock)

A general procedure for the extraction of alkaloids from plant material can be adapted for coniine.

Methodology:

- Sample Preparation: Freshly harvested or dried and ground *Conium maculatum* plant material (seeds and unripe fruits have high concentrations) is used.[11]
- Basification: The plant material is moistened and treated with an aqueous solution of a base like sodium carbonate or calcium hydroxide to liberate the free-base form of the alkaloids. [12]

- Steam Distillation: The basified plant material is subjected to steam distillation. Coniine, being volatile, co-distills with the steam.[12][13]
- Acidification and Concentration: The distillate is collected and neutralized with a dilute acid (e.g., hydrochloric or sulfuric acid) to form the non-volatile salt. The acidic solution is then concentrated under reduced pressure.[12][13]
- Extraction: The concentrated solution is made alkaline (pH 9-10) with a strong base (e.g., NaOH) and extracted multiple times with an organic solvent such as ether or chloroform.
- Drying and Evaporation: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed by evaporation to yield crude coniine oil.

## Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for the identification and quantification of coniine.[14][15]

### Methodology:

- Instrumentation: An Agilent 7890A GC system (or equivalent) coupled with an Agilent 5975C Mass Spectrometer (or equivalent).[16]
- Column: An HP-5MS column (30 m x 0.25 mm i.d., 0.25  $\mu$ m film thickness) or a similar non-polar column is suitable.[16]
- Carrier Gas: Helium at a constant flow of approximately 1.0 mL/min.[16]
- Injector: Splitless injection at 250°C.[16]
- Oven Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp 1: Increase to 150°C at 10°C/min.
  - Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.[16]

- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
  - MS Transfer Line Temperature: 280°C.[16]
  - Ion Source Temperature: 230°C.[16]
  - Detection: Coniine can be identified by its characteristic retention time and mass spectrum, with a prominent base peak at m/z 84.[17]

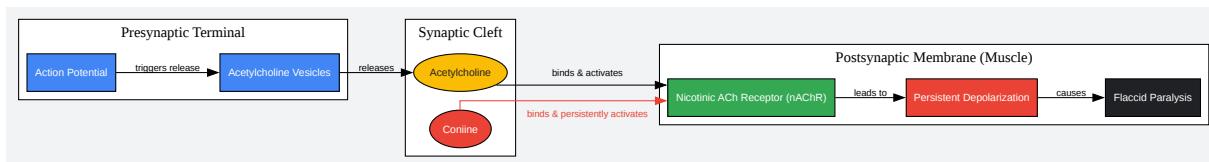
## Biological Activity and Signaling Pathway

Coniine's toxicity stems from its action as a neurotoxin that disrupts the peripheral nervous system.[3][6]

## Mechanism of Action

Coniine functions as an agonist at nicotinic acetylcholine receptors (nAChRs), particularly at the neuromuscular junction.[1][5][18][19] Its mechanism involves:

- Binding and Stimulation: Coniine binds to and stimulates the nAChRs on the postsynaptic membrane, mimicking the action of acetylcholine.[1][7]
- Persistent Depolarization: Unlike acetylcholine, which is rapidly hydrolyzed, coniine remains bound to the receptor, causing persistent depolarization of the postsynaptic membrane.[1]
- Neuromuscular Blockade: This prolonged depolarization leads to the inactivation of voltage-gated sodium channels, rendering the nerve unresponsive to further stimulation. The result is a flaccid paralysis.[1][3]
- Systemic Effects: The paralysis ascends through the body, starting with the lower limbs.[3] Death ultimately occurs from respiratory failure due to paralysis of the diaphragm and other respiratory muscles.[1][3][6]

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Caption: Mechanism of Coniine-induced neuromuscular blockade.

## Quantitative Data

Table 3: Toxicity Data for Coniine and Related Alkaloids

Compound	LD <sub>50</sub> (mg/kg, mouse)	Reference(s)
(R)-(-)-Coniine	7.0	[20]
(±)-Coniine	7.7	[20][21]
(S)-(+)-Coniine	12.1	[20]
γ-Coniceine	4.4	[21]
N-Methylconiine	17.8	[21]
Crude <i>A. globuligemma</i> Extract	< 250	[22]

Note: The LD<sub>50</sub> values highlight the stereoselective toxicity of coniine enantiomers and the higher toxicity of its precursor, γ-coniceine.[20][21]

## Conclusion

Coniine remains a molecule of significant interest due to its historical context, its role in the development of organic synthesis, and its potent neurotoxic properties. Understanding its chemical structure, synthesis, and mechanism of action is crucial for toxicological studies,

forensic analysis, and for researchers in drug development exploring the nicotinic acetylcholine receptor system. The detailed protocols and data presented in this guide offer a valuable resource for professionals in these fields.

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- To cite this document: BenchChem. [What is the chemical structure of Coniine?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142605#what-is-the-chemical-structure-of-coniine]

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